![molecular formula C14H19NO4 B14362337 N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide CAS No. 90253-94-4](/img/structure/B14362337.png)
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide is an organic compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dimethoxyphenyl group and an oxoethyl group attached to a methylpropanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents. One common method includes the use of 3,4,5-trimethoxyphenylacetate, DMAP (dimethylaminopyridine), and anhydrous dichloromethane in a reaction flask. The mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then purified through washing and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include additional purification steps to ensure the final product’s quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) by donating hydrogen atoms, thereby neutralizing free radicals.
Metal Chelation: It can chelate metal ions, preventing them from catalyzing the production of ROS.
Signaling Pathways: In cancer research, it targets specific signaling pathways to inhibit the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: Known for its antioxidant properties and used in similar research applications.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
90253-94-4 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19NO4/c1-9(2)14(17)15-8-11(16)10-5-6-12(18-3)13(7-10)19-4/h5-7,9H,8H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
NJSBXJXXFWWTMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NCC(=O)C1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


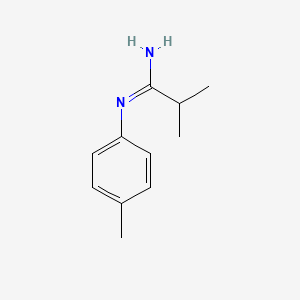
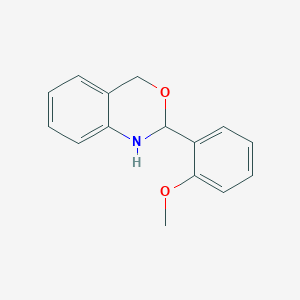

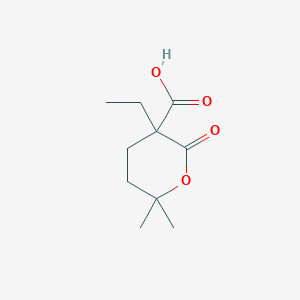
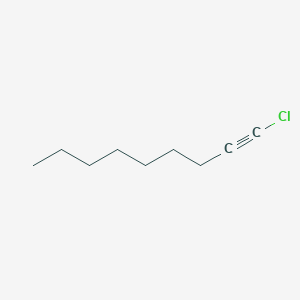

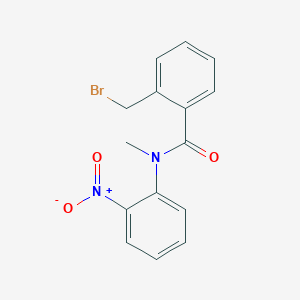
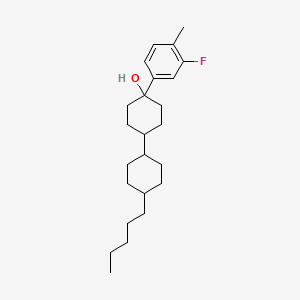
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
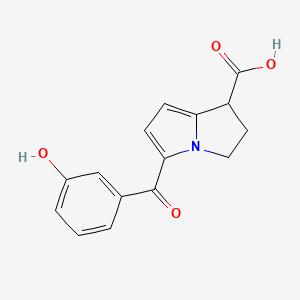
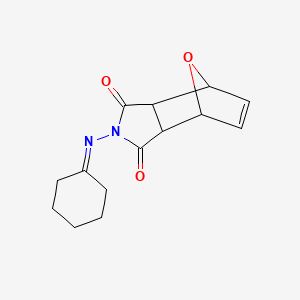
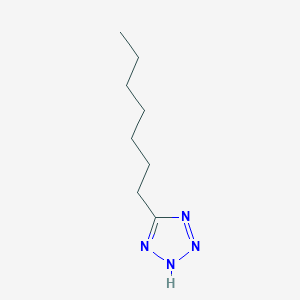

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
